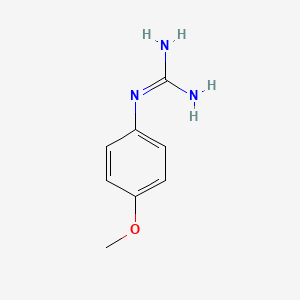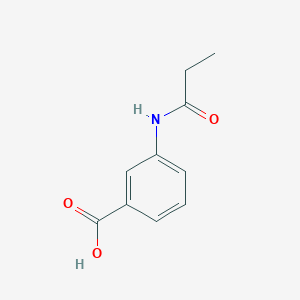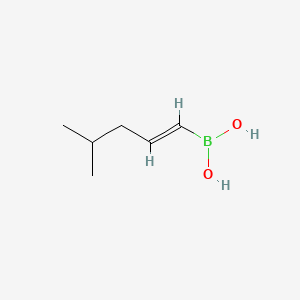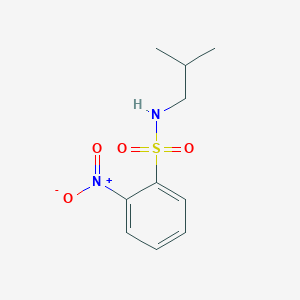
1-(4-Methoxyphenyl)guanidine
Overview
Description
Synthesis Analysis
A notable synthetic approach for obtaining 1-(4-Methoxyphenyl)guanidine involves a one-pot reaction . Researchers have reported a sequential one-pot method using N-chlorophthalimide , isocyanides , and amines . The key step in this strategy is the formation of N-phthaloylguanidines , which subsequently undergo transformation to yield diverse guanidines. This method offers straightforward access to the target compound with yields of up to 81% .
Scientific Research Applications
Antibacterial Applications
The synthesis and structural characterization of trisubstituted guanidines and their copper(II) complexes have shown promising results in antibacterial studies. Specifically, certain synthesized compounds exhibit notable bactericidal activity against various bacterial strains (Said et al., 2015).
Chemical Synthesis
1-(4-Methoxyphenyl)guanidine serves as a precursor or intermediate in the synthesis of complex chemical structures. For instance, its derivative was used as a direct precursor in the synthesis of a tubastrine derivative, highlighting its importance in synthetic chemistry and potential pharmaceutical applications (Santos et al., 2007).
Enantioselective and Diastereoselective Synthesis
The molecule plays a role in enantioselective and diastereoselective synthesis. The introduction of an electron-donating 4-methoxyphenyl group on 5H-oxazol-4-one, a derivative of this compound, has been instrumental in achieving high stereoselectivity in conjugate additions, highlighting its importance in the synthesis of chiral compounds (Misaki et al., 2015).
Inhibition of hDDAH-1
A guanidine derivative, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine, has been discovered as the first selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), signifying its potential in targeting DDAH-1-associated diseases (Lunk et al., 2019).
Cardioprotective Effects
Derivatives of guanidine, including those substituted with a methoxyphenyl group, have shown efficacy in inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) and exhibit cardioprotective effects against ischemia-reperfusion injury, indicating its potential in cardiovascular therapies (Lee et al., 2005).
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67453-80-9, 112677-02-8 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)





![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)




![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)

![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)